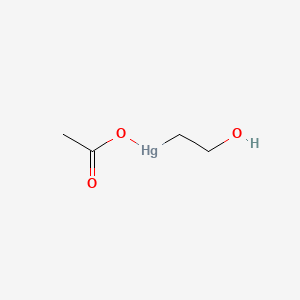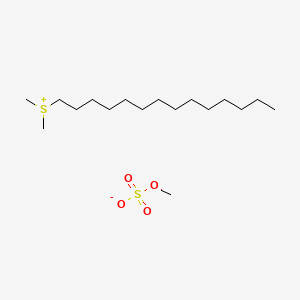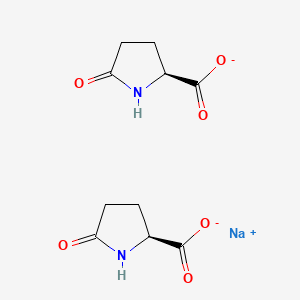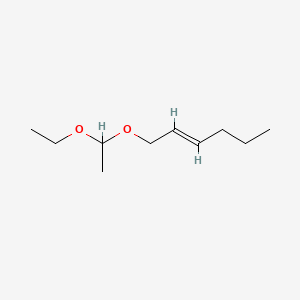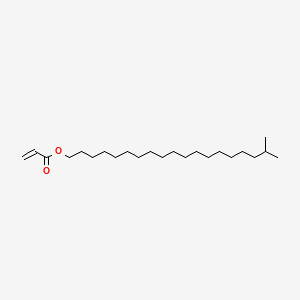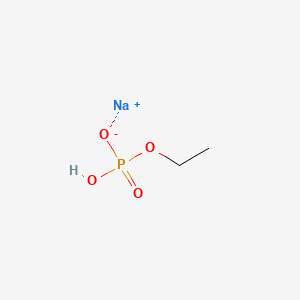
Phosphoric acid, ethyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, ethyl ester, sodium salt is an organophosphorus compound that belongs to the class of phosphate esters. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in biochemical processes and its utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, ethyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl phosphate.
Neutralization: The ethyl phosphate is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with controlled reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, ethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and ethanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or other nucleophiles are used.
Major Products
Hydrolysis: Produces phosphoric acid and ethanol.
Oxidation: Produces higher oxidation state phosphorus compounds.
Substitution: Produces various substituted phosphate esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, ethyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in biochemical studies, particularly in the study of phosphorylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of phosphoric acid, ethyl ester, sodium salt involves its ability to participate in phosphorylation reactions. It acts as a phosphate donor in biochemical processes, transferring its phosphate group to various substrates. This process is crucial in cellular signaling and energy transfer pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, methyl ester, sodium salt
- Phosphoric acid, propyl ester, sodium salt
- Phosphoric acid, butyl ester, sodium salt
Uniqueness
Phosphoric acid, ethyl ester, sodium salt is unique due to its specific alkyl group (ethyl), which imparts distinct chemical properties and reactivity compared to other phosphate esters. Its solubility, reactivity, and role in biochemical processes make it particularly valuable in various applications.
Propiedades
Número CAS |
85497-01-4 |
|---|---|
Fórmula molecular |
C2H6NaO4P |
Peso molecular |
148.03 g/mol |
Nombre IUPAC |
sodium;ethyl hydrogen phosphate |
InChI |
InChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5);/q;+1/p-1 |
Clave InChI |
RLDJXCABWJNFSN-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


